tert-Butyl N,N-diallylcarbamate
CAS No.: 151259-38-0
Cat. No.: VC21104919
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151259-38-0 |
---|---|
Molecular Formula | C11H19NO2 |
Molecular Weight | 197.27 g/mol |
IUPAC Name | tert-butyl N,N-bis(prop-2-enyl)carbamate |
Standard InChI | InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 |
Standard InChI Key | RRIPHUBKNVVTBM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CC=C)CC=C |
Canonical SMILES | CC(C)(C)OC(=O)N(CC=C)CC=C |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
tert-Butyl N,N-diallylcarbamate (CAS No. 151259-38-0) is an organic compound belonging to the carbamate class. It is formally recognized by its IUPAC name tert-butyl N,N-bis(prop-2-enyl)carbamate and is known by several synonyms in chemical literature including N-Boc-diallylamine and tert-butyl diallylcarbamate . The compound features a central carbamate group with two allyl moieties attached to the nitrogen atom and a tert-butyl group connected to the carbonyl oxygen.
Molecular and Structural Properties
The molecular formula of tert-Butyl N,N-diallylcarbamate is C11H19NO2 with a molecular weight of 197.27 g/mol . The compound's structure contains two terminal alkene groups that are particularly important for its reactivity in metathesis reactions. Its structure represents a protected diallylamine where the Boc (tert-butyloxycarbonyl) group serves as the protecting group.
Physical and Chemical Properties
tert-Butyl N,N-diallylcarbamate exhibits specific physical and chemical properties that influence its handling, storage, and applications. Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physical and Chemical Properties of tert-Butyl N,N-diallylcarbamate
The compound demonstrates moderate lipophilicity as indicated by its LogP value, suggesting good solubility in organic solvents but limited water solubility. Its relatively high boiling point at atmospheric pressure indicates low volatility under standard conditions, while its flash point classification places it among combustible liquids.
Synthesis and Production Methods
Laboratory Synthesis
The laboratory synthesis of tert-Butyl N,N-diallylcarbamate typically involves the reaction of diallylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions. This reaction represents a common approach for introducing the tert-butyloxycarbonyl (Boc) protecting group to amines. The reaction generally proceeds smoothly at room temperature or under mild heating in the presence of bases such as triethylamine.
Applications in Organic Chemistry
Role as a Protected Amine
tert-Butyl N,N-diallylcarbamate serves as a protected form of diallylamine, where the Boc group provides temporary protection of the nitrogen atom during multi-step syntheses . This protection is valuable in preventing unwanted side reactions at the amine functionality while allowing reactions to proceed at the terminal alkene groups.
Applications in Heterocyclic Synthesis
One of the primary applications of tert-Butyl N,N-diallylcarbamate is in the synthesis of nitrogen-containing heterocyclic compounds . The presence of two allyl groups connected to the nitrogen atom provides an excellent platform for cyclization reactions, particularly through metathesis chemistry, leading to the formation of various ring systems that are important in medicinal chemistry and natural product synthesis.
Precursor in Complex Molecule Synthesis
The compound has been utilized as a building block in the synthesis of more complex molecules. Its ability to undergo selective transformations at either the protecting group or the allyl moieties makes it a versatile intermediate in multi-step synthetic sequences targeting biologically relevant compounds and pharmaceutical intermediates.
Research Findings and Applications
Ring-Closing Metathesis Studies
One of the most significant research areas involving tert-Butyl N,N-diallylcarbamate is in ring-closing metathesis (RCM) reactions. Studies have demonstrated that this compound undergoes efficient RCM in the presence of appropriate catalysts to form cyclic structures . Particularly noteworthy is research involving Hoveyda-Grubbs type catalysts supported on mesoporous molecular sieves, which has shown high activity and selectivity in these transformations.
A study published in the Beilstein Journal of Organic Chemistry reported that Hoveyda-Grubbs type catalysts immobilized on mesoporous molecular sieves MCM-41 and SBA-15 exhibited remarkable catalytic activity in the RCM of tert-Butyl N,N-diallylcarbamate . This approach represents an important advancement in heterogeneous catalysis for metathesis reactions, potentially offering advantages in catalyst recovery and reuse.
Copper-Catalyzed Transformations
Research has also explored copper-catalyzed transformations of 1,6-dienes, including tert-Butyl N,N-diallylcarbamate. A study in Advanced Synthesis & Catalysis investigated the ring-closing Kharasch addition of carbon tetrachloride to 1,6-dienes using copper catalysts, leading to the formation of 1,2-disubstituted cyclopentanes . This represents an alternative cyclization pathway to the more common metathesis route.
Future Research Perspectives
Development of Biologically Active Derivatives
The mention of studies exploring anti-inflammatory properties and cholinesterase inhibition of derivatives suggests potential for developing biologically active compounds based on the tert-Butyl N,N-diallylcarbamate scaffold. Further medicinal chemistry research could explore structural modifications to optimize biological activity and develop new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume